2-[(Morpholin-2-yl)methoxy]phenol
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Overview
Description
2-[(2-Hydroxyphenoxy)methyl]morpholine is an organic compound with the molecular formula C11H15NO3. It is a derivative of morpholine, featuring a phenoxy group substituted at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Hydroxyphenoxy)methyl]morpholine typically involves the reaction of morpholine with 2-chloromethylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{2-Chloromethylphenol} \rightarrow \text{2-[(2-Hydroxyphenoxy)methyl]morpholine} ]
Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[(2-Hydroxyphenoxy)methyl]morpholine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-[(2-Hydroxyphenoxy)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxyphenoxy)methyl]morpholine involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the morpholine ring can interact with various enzymes and receptors, modulating their function. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
- 2-[(2-Ethoxyphenoxy)methyl]morpholine
- 2-[(2-Methoxyphenoxy)methyl]morpholine
- 2-[(2-Chlorophenoxy)methyl]morpholine
Comparison: 2-[(2-Hydroxyphenoxy)methyl]morpholine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its ethoxy, methoxy, and chloro analogs, the hydroxyl derivative exhibits stronger hydrogen bonding and potentially higher biological activity .
Properties
CAS No. |
21809-05-2 |
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Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-(morpholin-2-ylmethoxy)phenol |
InChI |
InChI=1S/C11H15NO3/c13-10-3-1-2-4-11(10)15-8-9-7-12-5-6-14-9/h1-4,9,12-13H,5-8H2 |
InChI Key |
KBCDUOMJRACHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2O |
Origin of Product |
United States |
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